5-methoxy-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine
Description
5-Methoxy-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperidin-4-yloxy group and a [1,3]thiazolo[4,5-c]pyridine moiety.
Properties
IUPAC Name |
2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-22-12-8-18-15(19-9-12)23-11-3-6-21(7-4-11)16-20-13-10-17-5-2-14(13)24-16/h2,5,8-11H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOIABXIVMHLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C3=NC4=C(S3)C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine typically involves multiple steps, starting from commercially available precursors
Formation of Thiazolo[4,5-c]pyridine: This step involves the cyclization of a pyridine derivative with a thioamide in the presence of a suitable oxidizing agent.
Attachment to Piperidine Ring: The thiazolo[4,5-c]pyridine is then reacted with a piperidine derivative under basic conditions to form the desired linkage.
Methoxylation of Pyrimidine:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-methoxy-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-methoxy-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Target Compound vs. Muvadenant : Both share the thiazolo[4,5-c]pyridine scaffold, but muvadenant incorporates a spirocyclic carboxamide and dihydropyran group, enhancing its receptor-binding specificity . The target compound’s piperidin-4-yloxy group may influence pharmacokinetics (e.g., solubility or blood-brain barrier penetration).
- Target Compound vs. Thiazolo[3,2-a]pyrimidine (Compound 10) : The latter’s pyrimidine-thiazole fusion and chlorophenyl substituents correlate with antimicrobial activity, whereas the target compound’s methoxy group and piperidine linker suggest divergent biological targets .
Pyrazolo-Pyrimidine Derivatives
Table 2: Pyrazolo-Pyrimidine Analogues
Key Observations :
- Pyrazolo-pyrimidine derivatives often exhibit isomerization behavior (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine in ), which can affect stability and bioactivity . The target compound’s rigid thiazolo-pyridine scaffold may confer greater conformational stability compared to these analogues.
Research Findings and Limitations
- Antimicrobial vs. Antineoplastic Activities : Thiazolo-pyrimidine derivatives like Compound 10 exhibit antimicrobial properties, whereas muvadenant’s antineoplastic activity underscores the impact of structural variations on biological targets .
- Synthetic Accessibility : The target compound’s synthesis may face challenges in regioselectivity due to its fused heterocycles, a common issue in thiazolo-pyridine chemistry .
- Data Gaps : Direct pharmacological data for the target compound is unavailable in the provided evidence, necessitating further experimental validation .
Biological Activity
5-Methoxy-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2S |
| Molecular Weight | 328.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2640886-48-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound may act as an inhibitor of Na+/K(+)-ATPase, which is crucial for maintaining cellular ion balance and is implicated in cancer cell proliferation .
- Receptor Modulation : It interacts with receptors associated with oncogenic pathways, potentially altering signaling cascades that lead to tumor growth .
Anticancer Activity
Research indicates that derivatives of thiazolo-pyridine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including glioma and melanoma cells . The compound's ability to modulate oncogenic activity positions it as a candidate for further development in cancer therapy.
Neuroprotective Effects
Some studies suggest that thiazole-containing compounds might offer neuroprotective benefits by inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . This inhibition may enhance cholinergic neurotransmission and provide therapeutic effects in conditions like Alzheimer's disease.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain thiazole derivatives have shown promising results against bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
- In Vitro Studies : A study assessing the cytostatic effects of thiazole derivatives found that certain compounds exhibited over ten times greater inhibitory activity than standard treatments against glioma cell lines .
- Mechanistic Insights : Research on related thiazolo-pyridine compounds revealed that their mechanism involves binding to specific active sites on enzymes, leading to altered enzyme kinetics and cellular responses .
- Pharmacological Evaluations : Various derivatives have been synthesized and tested for their pharmacological profiles, showing activities such as anti-inflammatory and analgesic effects alongside their anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
